Bis(dimethylacetamide); tribroman-2-uide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethylacetamide); tribroman-2-uide: is a compound that combines the properties of N,N-dimethylacetamide and tribromide. It is known for its unique chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(dimethylacetamide); tribroman-2-uide typically involves the reaction of N,N-dimethylacetamide with a brominating agent such as tetrabutylammonium tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent like acetone or chloroform and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(dimethylacetamide); tribroman-2-uide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The tribromide moiety can participate in substitution reactions, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide or silver nitrate can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated acetamide derivatives, while reduction can produce de-brominated compounds .
Scientific Research Applications
Chemistry: Bis(dimethylacetamide); tribroman-2-uide is used as a reagent in organic synthesis, particularly in bromination reactions. It serves as a source of bromine for the selective bromination of organic molecules .
Biology and Medicine: In biological research, the compound is used to study the effects of brominated compounds on biological systems.
Industry: Industrially, this compound is employed in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Bis(dimethylacetamide); tribroman-2-uide involves the interaction of its bromine atoms with target molecules. The tribromide moiety can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the formation of brominated products, which can further undergo various chemical transformations .
Comparison with Similar Compounds
Dimethylacetamide: A solvent commonly used in organic synthesis with similar structural features but lacking the tribromide moiety
Properties
Molecular Formula |
C8H18Br3N2O2- |
---|---|
Molecular Weight |
413.95 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1 |
InChI Key |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.